

A Comparative Guide to Analytical Methods for Thiophanate-Methyl Quantification

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Compound of Interest

Compound Name: Thiophanate-Methyl

Cat. No.: B132596

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This guide provides a detailed comparison of validated analytical methods for the quantification of the fungicide **Thiophanate-Methyl** and its primary metabolite, Carbendazim. The information is compiled from peer-reviewed studies and independent laboratory validations to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for **Thiophanate-Methyl** is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Spectrophotometric methods have also been developed for its quantification.

Below is a summary of the performance characteristics of these methods across various sample matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods

Matrix	Limit of Quantification (LOQ)	Fortification Levels	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Citation
Drinking, Ground, and Surface Water	0.05 µg/L	0.05 µg/L and 0.50 µg/L	Method met SANCO/825/00 rev. 8.1 guidelines	< 15	[1][2]
Tea	0.010 mg/kg	0.01, 0.05, and 0.25 mg/kg	97.2 - 110.6	< 25.0	[1][3]
Pear	≤0.02 mg/kg	10 x LOQ and 50 x LOQ	75.00 - 84.92	≤ 5.78	[1][4]
Cereals (Oat, Rice, Rye, Wheat)	0.05 mg/kg	0.002, 0.005, 0.01, and 0.05 mg/kg	91 - 122	21 - 56 (Reproducibility RSD)	[1]

Table 2: Performance Characteristics of HPLC-UV/DAD Methods

Matrix	Limit of Quantification (LOQ)	Fortification Levels	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Citation
Apple Tree Bark	0.028-0.080 mg/kg	Not explicitly stated	86.1-101.4	Not explicitly stated	[5]
Cucumber	Not explicitly stated	Not explicitly stated	92-106	< 3.8	[6]
Formulated Products	Not applicable	Not applicable	Not applicable	Not applicable	[7]

Table 3: Performance Characteristics of Spectrophotometric Methods

Method Principle	Wavelength (nm)	Linearity Range	Application	Citation
Reaction with cobalt(II) in the presence of triethylamine	360	Up to 34.2 µg/mL	Commercial formulations, residues on grains and apples	[8][9]
Reaction with iron(III)	365	Not explicitly stated	Commercial fungicide	[10]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summarized protocols from the cited studies.

LC-MS/MS Method for Water Samples

- Sample Preparation: Acidify 1.0 mL of the water sample with 10 µL of 10% formic acid in water. Vortex the sample before analysis.[2]
- Instrumentation: An LC-MS/MS system, such as an Applied Biosystems MDS Sciex API 5500, is used with a Turbolonspray (ESI) source in positive ion mode.[1][2]
- Chromatography: An Agilent Zorbax column (75 mm length, 4.6 mm i.d., 3.5 µm particle size) is maintained at 35°C. A gradient elution is typically employed.[1][2]
- Mass Spectrometry: The analysis is performed in MS/MS-Single Reaction Monitoring (MRM) mode. For **Thiophanate-Methyl**, the transition 343 → 151 is used for quantification, and 343 → 192 for confirmation. For Carbendazim, the transition 192 → 160 is for quantification, and 192 → 132 for confirmation.[1][11]
- Quantification: External standardization is used with calibration curves constructed from standard solutions in the range of 0.01 µg/L to 1 µg/L.[1][11]

HPLC-DAD Method for Fruit and Vegetable Samples

- Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often used for extraction. The final extract is filtered through a 0.22 μm PTFE filter.[1]
- Instrumentation: An Agilent 1100 series HPLC system equipped with a photodiode array detector (DAD).[1]
- Chromatography: A C18 column (150 mm \times 4.6 mm i.d., 5 μm particle size) is used. The mobile phase consists of acetonitrile, methanol, and water (45:40:15, v/v/v) at a flow rate of 0.7 mL/min.[1]
- Detection: The detection wavelength is set at 230 nm. The retention time for **Thiophanate-Methyl** under these conditions is approximately 4.5 minutes.[1]
- Quantification: A multi-level calibration curve is generated using **Thiophanate-Methyl** standards diluted in a pure solvent.[1]

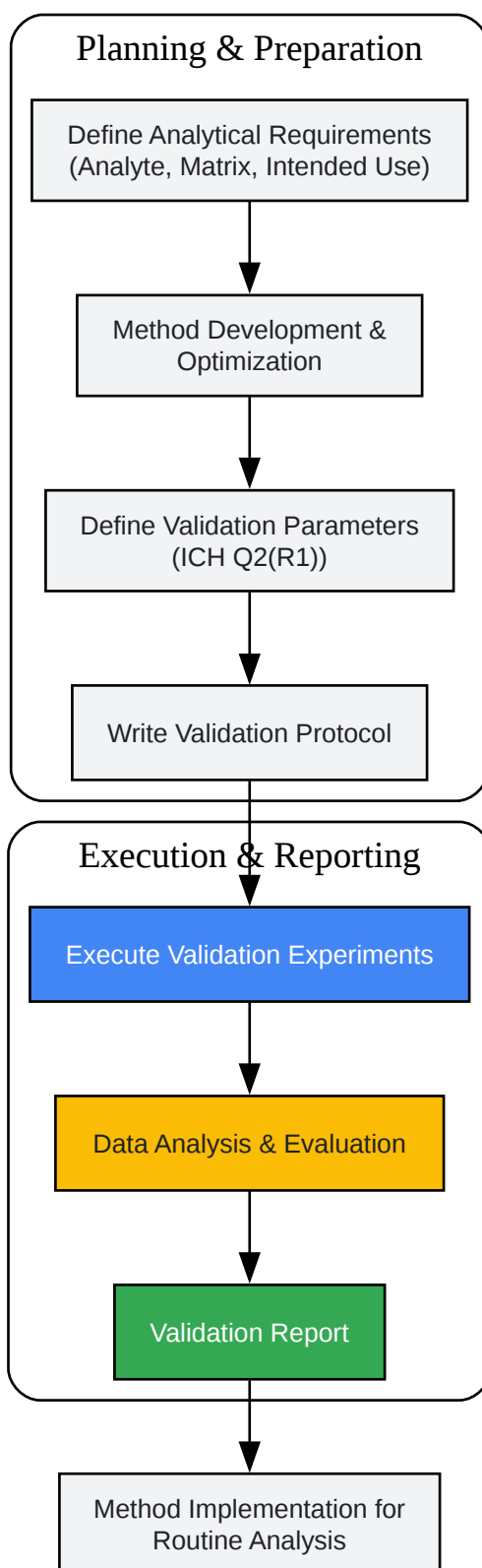
Spectrophotometric Method

- Principle: This method is based on the reaction of **Thiophanate-Methyl** with cobalt(II) in the presence of triethylamine in a dimethylformamide medium.[8][9]
- Procedure: Aliquots of the sample solution in DMF are mixed with triethylamine and diluted with DMF. The solution is then titrated spectrophotometrically at room temperature against a standard cobalt(II) acetate solution at 360 nm.[9]
- Color Development: A yellowish-green color develops instantaneously and is stable for at least 2 hours.[8][9]
- Quantification: Beer's law is followed up to 34.2 $\mu\text{g/mL}$ of **Thiophanate-Methyl**. [9]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a generalized workflow for the single-laboratory validation of an analytical method, based on established guidelines.[1]



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Analytical Method Validation Workflow

This diagram shows the logical relationship between key validation parameters as defined by guidelines such as ICH Q2(R1).



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